Sinoménine

Vue d'ensemble

Description

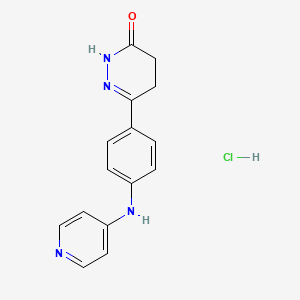

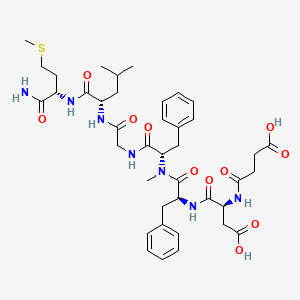

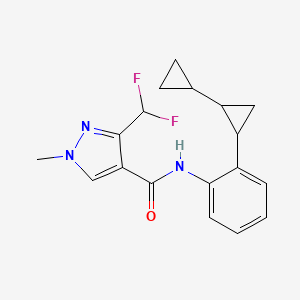

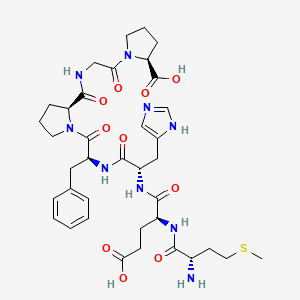

La sinoménine est un alcaloïde isoquinoléine dérivé des racines et des tiges de la plante Sinomenium acutum, originaire du Japon et de la Chine . Traditionnellement utilisée en médecine traditionnelle pour traiter le rhumatisme et l'arthrite, la this compound a suscité un intérêt considérable pour ses propriétés anti-inflammatoires, analgésiques et immunosuppressives . Sa structure chimique est liée à la morphine, mais elle n'est pas addictive .

Applications De Recherche Scientifique

Sinomenine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

Biology: Studied for its effects on cellular pathways and gene expression.

Medicine: Utilized in treating rheumatoid arthritis, nephritis, and other inflammatory diseases.

Industry: Incorporated into pharmaceutical formulations for its anti-inflammatory and analgesic properties.

Mécanisme D'action

Target of Action

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has been found to interact with several targets . These include IL6R , DAMGO , FLT1 , endomorphin-2 , and IL6ST . It also interacts with STAT3 , EGFR , PTGS2 , and JAK1 . These targets play crucial roles in various biological activities, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties .

Mode of Action

Sinomenine binds with and activates all the retrieved protein targets . It inhibitsEndomorphin-2 and IL6ST . It also inhibits NF-κB activation to attenuate arthritis through α7nAChR . Furthermore, sinomenine promotes the translocation of CRYAB into the nuclear, thereby enhancing the targeting of CRYAB to inhibit STAT3 .

Biochemical Pathways

Sinomenine affects several biochemical pathways. It primarily affects the PI3K/Akt/mTOR , NF-κB , MAPK , and JAK/STAT signaling pathways . These pathways are involved in a broad spectrum of pharmacological effects, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties . It also affects the Nrf2 signaling pathway .

Pharmacokinetics

It has been found that a portion of sinomenine accumulates in the ankle joint tissue, suggesting that sinomenine could target sites of inflammation . More research is needed to fully understand the ADME properties of sinomenine and their impact on its bioavailability.

Result of Action

Sinomenine has a broad spectrum of pharmacological effects. It is notably effective against breast, lung, liver, and prostate cancers . It also manifests anti-inflammatory and analgesic effects . In addition, it plays a significant role in cardiovascular and cerebrovascular protection, as well as organ protection . At the cellular level, sinomenine inhibits the proliferation of cells and induces apoptosis .

Action Environment

The action of sinomenine can be influenced by various environmental factors. For example, the chemical reactivity and less sterically hindered environment of the tetrasubstituted aromatic ring of sinomenine make it a considerable site for modifications . .

Analyse Biochimique

Biochemical Properties

Sinomenine interacts with various enzymes, proteins, and other biomolecules. It primarily exerts its effects through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions play a crucial role in its anti-proliferative and anti-invasive activities .

Cellular Effects

Sinomenine has significant effects on various types of cells and cellular processes. It is notably effective against breast, lung, liver, and prostate cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sinomenine also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .

Molecular Mechanism

Sinomenine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits inflammation through a polypharmacological mode of action .

Temporal Effects in Laboratory Settings

Sinomenine’s effects change over time in laboratory settings. It reduces cell viability by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin . This highlights the crucial role of the STAT3 signaling pathway in Sinomenine’s anti-proliferative and anti-invasive activities .

Dosage Effects in Animal Models

The effects of Sinomenine vary with different dosages in animal models. At high doses, Sinomenine can cause a number of side effects, such as edema and itching, convulsive central excitation, vomiting and defecation, and vasodilatation and reddening .

Metabolic Pathways

Sinomenine is involved in various metabolic pathways. It can be metabolized in the liver and excreted rapidly via the kidneys . Sinomenine can also be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .

Transport and Distribution

Sinomenine is transported and distributed within cells and tissues. The tissue distribution results indicated that Sinomenine was distributed broadly and rapidly in both male and female rats . Sinomenine accumulation was greater in the liver and kidneys than in other tissues .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La sinoménine peut être synthétisée par diverses réactions chimiques impliquant ses groupes fonctionnels. La synthèse implique souvent les étapes suivantes :

Alcalinisation : L'étape initiale implique l'alcalinisation de l'extrait de plante.

Extraction : L'alcaloïde est ensuite extrait à l'aide de solvants comme le 1-heptanol.

Lavage à l'eau et stripping acide-eau : L'extrait est lavé à l'eau et débarrassé de l'eau acide.

Séchage et cristallisation : Enfin, le composé est séché et cristallisé pour obtenir de la this compound pure.

Méthodes de production industrielle : La production industrielle de this compound suit généralement des étapes similaires mais à plus grande échelle. Le processus comprend :

Extraction de Sinomenium acutum : Utilisation de solvants et de techniques d'extraction avancées.

Purification : Par cristallisation et autres méthodes de purification pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : La sinoménine subit diverses réactions chimiques, notamment :

Oxydation : Impliquant des réactifs comme le peroxyde d'hydrogène.

Réduction : Utilisation d'agents comme l'amalgame de zinc (Zn-Hg) dans l'acide chlorhydrique (HCl).

Substitution : Halogénation avec la N-iodosuccinimide (NIS) et réactions de Heck avec des acrylates.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène.

Réduction : Amalgame de zinc (Zn-Hg) dans l'acide chlorhydrique.

Substitution : N-iodosuccinimide (NIS) et acrylates.

Principaux produits :

Dérivés de la this compound hydrogénée du cycle C : Obtenus par réactions de réduction et de substitution.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Étudiée pour ses effets sur les voies cellulaires et l'expression des gènes.

Médecine : Utilisée dans le traitement de la polyarthrite rhumatoïde, de la néphrite et d'autres maladies inflammatoires.

Industrie : Incorporée dans des formulations pharmaceutiques pour ses propriétés anti-inflammatoires et analgésiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs mécanismes :

Anti-inflammatoire : Inhibe les voies NF-κB et MAPK, réduisant la production de cytokines pro-inflammatoires.

Analgésique : Module la libération de l'histamine et d'autres médiateurs impliqués dans la perception de la douleur.

Immunosuppresseur : Régule la réponse immunitaire en affectant l'activité des lymphocytes T et la production de cytokines.

Antitumoral : Induit l'apoptose et inhibe la prolifération cellulaire par le biais de voies comme PI3K/Akt/mTOR et JAK/STAT.

Comparaison Avec Des Composés Similaires

La sinoménine est unique en raison de son large spectre d'activités biologiques et de sa faible toxicité. Des composés similaires comprennent :

Morphine : Un opioïde aux effets analgésiques puissants mais à fort potentiel d'addiction.

Levorphanol : Un autre opioïde aux propriétés analgésiques similaires.

Dextrométhorphane : Un antitussif non opioïde lié à la this compound.

La this compound se distingue par sa nature non addictive et ses diverses applications thérapeutiques, ce qui en fait un composé précieux en médecine traditionnelle et moderne .

Propriétés

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)